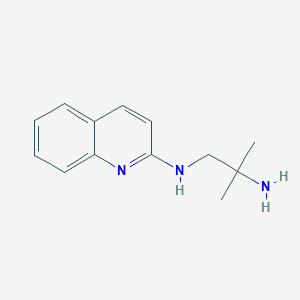
1,2-Propanediamine, 2-methyl-N1-2-quinolinyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Propanediamine, 2-methyl-N1-2-quinolinyl- is an organic compound with the molecular formula C13H17N3 It is a derivative of 1,2-propanediamine, where one of the amino groups is substituted with a quinolinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediamine, 2-methyl-N1-2-quinolinyl- typically involves the reaction of 2-methyl-1,2-propanediamine with a quinoline derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 2-methyl-1,2-propanediamine and a quinoline derivative.
Reaction Conditions: Solvent (ethanol or methanol), heating.
Procedure: The starting materials are mixed in the solvent and heated to promote the reaction, resulting in the formation of 1,2-Propanediamine, 2-methyl-N1-2-quinolinyl-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1,2-Propanediamine, 2-methyl-N1-2-quinolinyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield quinolinyl derivatives with oxidized functional groups.
Reduction: Can produce reduced forms of the compound with altered amino groups.
Substitution: Results in substituted derivatives with new functional groups attached to the amino groups.
科学的研究の応用
1,2-Propanediamine, 2-methyl-N1-2-quinolinyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-2-quinolinyl- involves its interaction with specific molecular targets and pathways. The quinolinyl group can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,2-Propanediamine: A simpler analog without the quinolinyl substitution.
2-Methyl-1,2-propanediamine: Lacks the quinolinyl group but has similar structural features.
N1-Isopropyl-2-methyl-1,2-propanediamine: Another derivative with different substitution patterns.
Uniqueness
1,2-Propanediamine, 2-methyl-N1-2-quinolinyl- is unique due to the presence of the quinolinyl group, which imparts distinct chemical and biological properties
特性
分子式 |
C13H17N3 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC名 |
2-methyl-1-N-quinolin-2-ylpropane-1,2-diamine |
InChI |
InChI=1S/C13H17N3/c1-13(2,14)9-15-12-8-7-10-5-3-4-6-11(10)16-12/h3-8H,9,14H2,1-2H3,(H,15,16) |
InChIキー |
XZEWXQSSJJDDHO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CNC1=NC2=CC=CC=C2C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


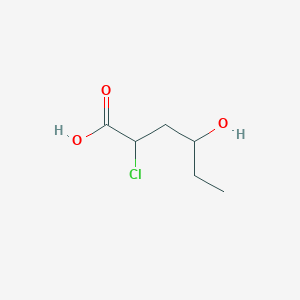

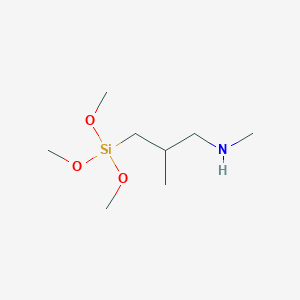
![1h-Pyrrolo[2,3-b]pyridine, 6-methyl-4-nitro-1-(phenylsulfonyl)-](/img/structure/B14254788.png)


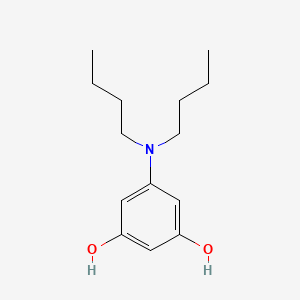
![[1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B14254815.png)
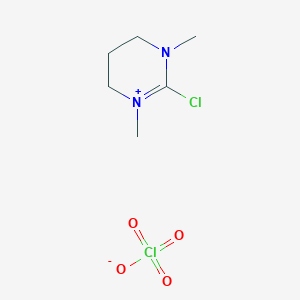
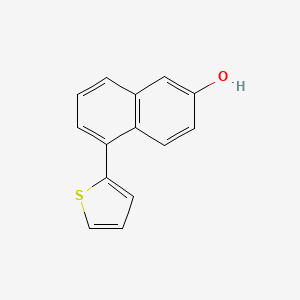
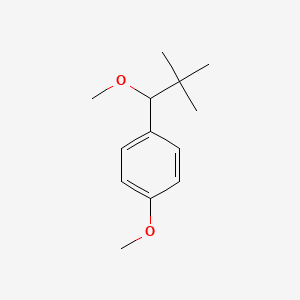

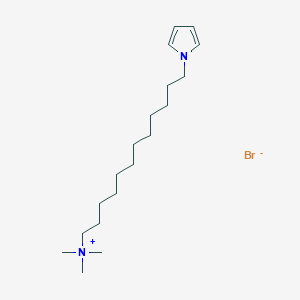
![2,4(1H,3H)-Pyrimidinedione, 1-[(2,6-difluorophenyl)methyl]-3-phenyl-](/img/structure/B14254863.png)
